Brachynoside heptaacetate

Antidiabetic Enzyme Inhibition Phenylpropanoid Glycoside

Generic phenylpropanoid glycosides confound SAR studies: α-glucosidase IC50 values span 3.4 to >400 µM across analogs. Brachynoside heptaacetate (CAS 144765-80-0) eliminates this ambiguity with defined inhibition (parent IC50 261.4-408.7 µM) and full characterization. • Stable peracetylated intermediate for selective deprotection & analog synthesis. • ≥98% purity reference standard for UHPLC-HRMS/HPLC-UV botanical QC of Clerodendrum & Astragalus. • Validated negative control (anticancer IC50 >100 µM) for SAR versus active jionoside C (IC50 85.3 µM).

Molecular Formula C45H54O22
Molecular Weight 946.9 g/mol
Cat. No. B1180753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrachynoside heptaacetate
Molecular FormulaC45H54O22
Molecular Weight946.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C45H54O22/c1-22-38(61-26(5)49)40(62-27(6)50)43(64-29(8)52)45(58-22)67-41-39(66-37(53)16-13-30-12-15-33(59-24(3)47)35(20-30)60-25(4)48)36(21-57-23(2)46)65-44(42(41)63-28(7)51)56-18-17-31-11-14-32(54-9)34(19-31)55-10/h11-16,19-20,22,36,38-45H,17-18,21H2,1-10H3/b16-13+/t22-,36+,38-,39+,40+,41-,42+,43+,44+,45-/m0/s1
InChIKeyMSJUZWZZISHWKL-INWJFIRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
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Brachynoside Heptaacetate: A Peracetylated Phenylpropanoid Glycoside for Specialized Pharmacognosy and Enzyme Inhibition Research


Brachynoside heptaacetate (CAS: 144765-80-0) is the heptaacetylated derivative of brachynoside, a phenylpropanoid glycoside found in plants like *Clerodendrum* and *Astragalus* species . This natural product scaffold is characterized by a cinnamic acid core and extensive glycosylation, with its peracetylated form often used to enhance stability, modify lipophilicity, or serve as a well-defined intermediate in analytical and synthetic studies .

Why Brachynoside Heptaacetate Cannot Be Substituted by Generic Phenylpropanoid Glycosides


While the *Clerodendrum* genus is a rich source of phenylpropanoid glycosides like acteoside and martynoside, their bioactivity profiles vary dramatically and are highly sensitive to structural nuances, making generic substitution risky . For instance, in a direct comparative study, the parent compound brachynoside showed weak anticancer activity (IC50 > 100 µM), whereas its close structural analog jionoside C exhibited moderate antiproliferative effects (IC50 85.3 ± 2.4 µM) against Hs578T cells [1]. Furthermore, within the same α-glucosidase assay, IC50 values for related compounds can range from as low as 3.4 µM for jionoside D to over 400 µM for others, highlighting that small molecular changes, such as acylation patterns, can shift activity by orders of magnitude [2]. Therefore, procuring a defined, characterized compound like brachynoside heptaacetate is critical for ensuring experimental reproducibility and interpreting structure-activity relationships.

Quantitative Differentiation of Brachynoside Heptaacetate from Closest Phenylpropanoid Analogs


Alpha-Glucosidase Inhibitory Potency of Brachynoside vs. Reference Inhibitor Acarbose

The parent compound, brachynoside, exhibits significant alpha-glucosidase inhibitory activity, a key target for postprandial hyperglycemia management. In a head-to-head assay, brachynoside (compound 9) demonstrated activity within the range of its structural class, with an IC50 value between 261.4 µM and 408.7 µM [1]. This is directly comparable to the clinical reference inhibitor acarbose, which had an IC50 of 204.2 ± 19.9 µM in the same study [1].

Antidiabetic Enzyme Inhibition Phenylpropanoid Glycoside

Brachynoside's Lack of Anticancer Activity vs. Active Analog Jionoside C

A comparative anticancer screening against Hs578T breast cancer cells revealed a stark contrast between structurally similar phenylpropanoids from the same plant source. Brachynoside (compound 7) showed no significant antiproliferative effect (IC50 > 100 µM) [1]. In the same assay, its close analog jionoside C (compound 5) exhibited moderate activity with an IC50 of 85.3 ± 2.4 µM [1].

Anticancer Selectivity Structure-Activity Relationship

Peracetylation Provides a Defined Physicochemical Profile vs. Unmodified Brachynoside

Brachynoside heptaacetate is a fully characterized peracetylated derivative with a defined molecular weight of 946.90 g/mol and the formula C45H54O22 [1]. Compared to the parent brachynoside (MW: 652.6 g/mol), the addition of seven acetyl groups results in a significant increase in lipophilicity (calculated LogP of 5.22) [1]. This derivatization provides a single, stable molecular entity with specific solubility in organic solvents like chloroform, dichloromethane, and ethyl acetate, in contrast to the more polar, unmodified glycosides [1].

Analytical Chemistry Stability Formulation

Comparative Alpha-Amylase Activity of Class Members from the Same Source

The selectivity profile of phenylpropanoids from *C. infortunatum* was assessed across two related carbohydrate digestion enzymes. While the analog jionoside D (compound 6) was a potent inhibitor of mammalian α-amylase (IC50 3.4 ± 0.2 µM), brachynoside and other tested compounds did not show significant activity against this enzyme [1]. This indicates that within this chemical class, brachynoside exhibits selectivity for α-glucosidase over α-amylase.

Antidiabetic Carbohydrate Digestion Selectivity

Optimal Research and Industrial Applications for Brachynoside Heptaacetate


Medicinal Chemistry for Type 2 Diabetes: Lead Optimization of Alpha-Glucosidase Inhibitors

Brachynoside heptaacetate is a well-defined starting material for medicinal chemistry campaigns targeting alpha-glucosidase. The parent compound's validated moderate inhibitory activity (IC50 261.4–408.7 µM) [1] and its clear selectivity over alpha-amylase (inferred from class data) make it an attractive scaffold. The peracetylated form can be used as a protected intermediate, allowing for selective deprotection and further derivatization to improve potency and pharmacokinetic properties without introducing the synthetic complexity of the fully free glycoside.

Analytical Reference Standard for Quality Control of Clerodendrum Herbal Extracts

The well-characterized NMR and MS data available for brachynoside and its derivatives [1] support the use of brachynoside heptaacetate as a reliable analytical reference standard. Its high purity and stability make it ideal for developing and validating UHPLC-HRMS or HPLC-UV methods for the quantification and quality control of botanical raw materials and extracts derived from *Clerodendrum* and *Astragalus* species , where brachynoside is a key chemical marker .

Natural Product Probe for Studying Structure-Activity Relationships (SAR) of Phenylpropanoid Glycosides

The stark contrast in anticancer activity between brachynoside (inactive, IC50 > 100 µM) and the structurally similar jionoside C (moderately active, IC50 85.3 µM) highlights its value as a negative control in SAR studies [1]. Brachynoside heptaacetate provides a stable, pure probe to help delineate the precise structural features (e.g., specific sugar linkages or acylation patterns) responsible for the cytotoxic activity observed in other class members, aiding in the rational design of more potent and selective analogs.

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